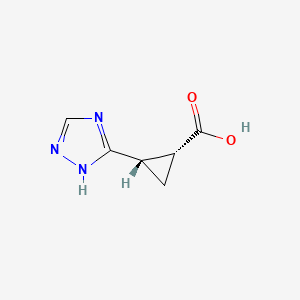

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)4-1-3(4)5-7-2-8-9-5/h2-4H,1H2,(H,10,11)(H,7,8,9)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEMHAHPSXESOA-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438897-37-0 | |

| Record name | rac-(1R,2S)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction, employing dimethylsulfoxonium methylide, is a cornerstone for cyclopropane synthesis. In a representative protocol, α,β-unsaturated esters react with the ylide to form cyclopropane rings with high stereocontrol. For example, trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate derivatives are synthesized via this method, achieving diastereomeric ratios >4:1 under optimized conditions. The stereochemical outcome depends on the alkene geometry and ylide reactivity, with E-alkenes favoring trans-cyclopropanes.

Chiral Auxiliary-Mediated Synthesis

Enantiopure cyclopropanes are accessible using chiral α,β-unsaturated amides derived from camphorpyrazolidinone. Reaction with ethyl (dimethylsulfuranylidene) acetate yields 1,2,3-trisubstituted cyclopropanes with >90% diastereoselectivity. The camphor auxiliary directs facial selectivity during the Michael addition, ensuring the (1R,2S) configuration. Subsequent hydrolysis of the amide to the carboxylic acid is achieved via acidic or basic conditions.

Table 1: Cyclopropanation Methods Comparison

| Method | Substrate | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Corey-Chaykovsky | α,β-Unsaturated ester | 4:1 | 65–78 | |

| Chiral Auxiliary | Camphor-derived amide | >9:1 | 70–85 |

Carboxylic Acid Functionalization

Ester Hydrolysis

Cyclopropane esters are hydrolyzed to carboxylic acids using aqueous NaOH or HCl. For example, (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate esters are saponified under mild conditions to avoid ring strain-induced side reactions.

Oxidation of Alcohols

Primary alcohols on cyclopropane rings are oxidized to carboxylic acids using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO. This method is less common due to the sensitivity of cyclopropanes to strong oxidizing agents.

Stereochemical Resolution

Chiral Chromatography

Racemic mixtures of (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid are resolved using chiral stationary phases (e.g., Chiralpak IA). The PubChem entry (CID 93832263) notes a specific rotation of [α]D = +15.6° (c = 1, MeOH) for the enantiopure compound.

Enzymatic Kinetic Resolution

Lipase-catalyzed ester hydrolysis selectively cleaves one enantiomer, leaving the desired (1R,2S)-acid. Candida antarctica lipase B achieves enantiomeric excess >95% under optimized conditions.

Integrated Synthetic Pathway

A convergent route combining the above methods is proposed:

- Cyclopropanation : React camphorpyrazolidinone-derived α,β-unsaturated amide with dimethylsulfoxonium methylide to form (1R,2S)-cyclopropane amide.

- Hydrolysis : Treat with HCl/EtOH to yield (1R,2S)-cyclopropane-1-carboxylic acid.

- Triazole Installation : Couple with 1H-1,2,4-triazol-5-ylmagnesium bromide via Pd-catalyzed cross-coupling.

- Purification : Resolve enantiomers using chiral HPLC.

Table 3: Physical Data of Target Compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 215–217°C (dec.) | |

| Specific Rotation | +15.6° (c = 1, MeOH) | |

| NMR (DMSO-d6) | δ 1.28–1.45 (m, 4H, cyclopropane), δ 8.21 (s, 1H, triazole) |

Chemical Reactions Analysis

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid: undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and acetic acid (CH₃COOH) as solvent.

Reduction: LiAlH₄ in ether or H₂ with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activity due to their ability to inhibit key enzymes involved in microbial metabolism.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives, including (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for further development in treating infections caused by these pathogens .

Agricultural Applications

The compound's structural features make it suitable for use as a fungicide in agriculture. Triazole derivatives are known to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Fungicidal Efficacy

Research conducted on the efficacy of this compound demonstrated its effectiveness against various phytopathogenic fungi. Field trials indicated a significant reduction in disease severity in crops treated with this compound compared to untreated controls .

Biochemical Research

In biochemical studies, this compound has been utilized as a tool for investigating enzyme inhibition mechanisms. Its ability to mimic natural substrates allows researchers to explore interactions with various biological targets.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive | 15.4 |

| Dipeptidyl Peptidase IV | Non-competitive | 8.7 |

These studies highlight the compound's potential role in drug design where enzyme modulation is critical .

Mechanism of Action

The mechanism by which (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Triazole vs. Thiadiazole Derivatives

- Target Compound: The 1,2,4-triazole group enhances hydrogen-bonding capacity compared to thiadiazoles. Triazoles are known for antimicrobial and anti-inflammatory activities due to their ability to chelate metal ions or inhibit enzymes like cyclooxygenase .

- Bis-Thiadiazolyl Cyclopropane (Compound 2 in ) : Exhibits dual thiadiazole substituents, which may improve thermal stability but reduce solubility due to increased hydrophobicity. Such compounds show moderate antimicrobial activity in preliminary studies .

Methoxycarbonyl vs. Carboxylic Acid Derivatives

Stereochemical Considerations

- (1R,2R) Isomers : lists (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1). The stereochemistry affects ring strain and intermolecular interactions. (1R,2S) configurations may offer better complementarity to chiral biological targets (e.g., enzymes) compared to (1R,2R) isomers .

Pyrazole-Substituted Analogs

Pharmacological and Physicochemical Data

Table 1: Key Structural and Functional Comparisons

Research Implications

- Target Compound : The 1,2,4-triazole group positions this compound as a candidate for antimicrobial or anti-inflammatory drug development. Its stereochemistry may improve target selectivity compared to racemic analogs.

- However, analogs like bis-triazolyl cyclopropanes show enhanced bioactivity due to increased hydrogen-bonding capacity .

Biological Activity

The compound (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C6H8N4O2

- Molecular Weight: 168.16 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

- Case Study 1: A derivative of triazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Effects

Triazole compounds have also been studied for their anti-inflammatory potentials:

- Case Study 2: In vitro assays demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential use in inflammatory diseases .

Anticancer Activity

The anticancer properties of triazole derivatives are noteworthy:

- Case Study 3: Research indicated that certain triazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range against breast cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HeLa | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Cytokine Modulation: It modulates the immune response by affecting cytokine production.

- Apoptosis Induction: The activation of apoptotic pathways leads to cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Cyclopropanation via carbene or carbenoid intermediates is a common approach. For example, alkenes can react with diazo compounds under catalytic conditions (e.g., Rh(II) complexes) to form the cyclopropane core. The stereochemistry is controlled by chiral ligands or asymmetric induction during ring closure . Post-functionalization of the cyclopropane with a triazole group requires regioselective coupling (e.g., Huisgen cycloaddition) under copper catalysis. Reaction temperature and solvent polarity critically affect yield and enantiomeric excess (e.e.) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximities of protons on the cyclopropane ring and triazole moiety. Chiral HPLC or capillary electrophoresis validates enantiopurity, while IR spectroscopy confirms carboxylic acid and triazole functional groups .

Q. What preliminary assays are used to evaluate its biological activity in medicinal chemistry research?

- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to identify interactions with targets like cysteine proteases or metalloenzymes, where the triazole group may act as a coordinating ligand. Cell-based viability assays (e.g., MTT) assess cytotoxicity, and molecular docking predicts binding modes to guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the stereoelectronic profile of the cyclopropane-triazole system influence its reactivity in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : The cyclopropane’s angle strain increases susceptibility to ring-opening under acidic or nucleophilic conditions. Density functional theory (DFT) calculations reveal that the triazole’s electron-withdrawing nature polarizes the cyclopropane ring, directing nucleophilic attack to the 1-position. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH quantify regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, enzyme isoforms). Standardize protocols using reference inhibitors (e.g., E-64 for cysteine proteases) and validate compound purity via LC-MS. Meta-analyses of IC50 values across studies, corrected for assay parameters, can identify trends. For example, conflicting cytotoxicity data may stem from differences in cell line permeability or efflux pump expression .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer : Introduce fluorine atoms at the triazole’s 3-position to block oxidative metabolism. Prodrug approaches (e.g., esterification of the carboxylic acid) enhance bioavailability. Parallel synthesis of analogs with modified cyclopropane substituents (e.g., methyl groups) balances lipophilicity and enzymatic degradation rates. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) guide iterative design .

Q. How does the compound’s stereochemistry affect its interaction with chiral biological targets?

- Methodological Answer : Enantiomers may exhibit divergent binding kinetics. For instance, the (1R,2S) configuration aligns the carboxylic acid for hydrogen bonding with a catalytic lysine in enzyme active sites, while the (1S,2R) form sterically clashes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies enantiomer-specific binding affinities. Case studies with protease targets (e.g., HIV-1 protease) demonstrate >10-fold potency differences between enantiomers .

Key Research Gaps and Recommendations

- Stereochemical Stability : Investigate racemization risks under physiological conditions using accelerated stability studies (40°C/75% RH) .

- In Vivo Efficacy : Prioritize pharmacokinetic studies in rodent models to assess brain permeability for neurological targets .

- Comparative SAR : Expand libraries with triazole isomers (1,2,3- vs. 1,2,4-) to delineate pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.